3-Phenoxybenzylamine hydrochloride

Description

BenchChem offers high-quality 3-Phenoxybenzylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenoxybenzylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

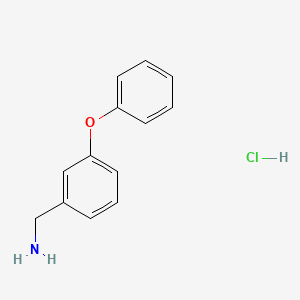

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-phenoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12;/h1-9H,10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFHUUKYIUOHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590025 | |

| Record name | 1-(3-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376637-85-3 | |

| Record name | Benzenemethanamine, 3-phenoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376637-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3-Phenoxybenzylamine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Intermediate

3-Phenoxybenzylamine hydrochloride is a primary amine hydrochloride salt that serves as a crucial intermediate in organic synthesis. Its structural motif, featuring a phenoxy group linked to a benzylamine core, makes it a valuable building block for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. A thorough understanding of its physical and chemical properties is paramount for researchers and process chemists to ensure predictable reaction outcomes, develop stable formulations, and implement safe handling procedures.

This guide provides a comprehensive overview of the essential physicochemical characteristics of 3-Phenoxybenzylamine hydrochloride. The data herein is synthesized from reputable chemical suppliers and safety data sheets to provide a reliable resource for laboratory and development settings. We will delve into its structural and physical data, solubility profile, stability, and critical safety protocols, offering a holistic view for its effective and safe application.

Structural and Physicochemical Characteristics

The fundamental properties of a chemical compound dictate its behavior in both reactive and non-reactive environments. For 3-Phenoxybenzylamine hydrochloride, these characteristics are essential for its identification, purification, and application in synthetic pathways.

Chemical Structure and Identifiers

A clear identification of the compound is the first step in any scientific endeavor. The structure and standard identifiers for 3-Phenoxybenzylamine hydrochloride are detailed below.

Figure 1. Chemical Structure of 3-Phenoxybenzylamine hydrochloride.

Core Physical Properties

The table below summarizes the key physical and chemical properties of 3-Phenoxybenzylamine hydrochloride, compiled from various sources. These parameters are fundamental for reaction setup, solvent selection, and material characterization.

| Property | Value | Source(s) |

| CAS Number | 53574-75-1 | [1] |

| Molecular Formula | C₁₃H₁₃NO · HCl | |

| Molecular Weight | 235.71 g/mol | |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 135.0 to 140.0 °C | |

| [3][4]Solubility | Soluble in water and alcohol. | [2] |

| Stability | Stable under normal conditions. Light and air sensitive. | |

| [1][5][6] Storage Temperature | 2-8°C, protected from light and moisture. Store under inert gas. |

Solubility Profile: A Practical Perspective

The solubility of a reagent is a critical determinant of its utility in synthetic chemistry, influencing reaction kinetics, work-up procedures, and purification strategies. As a hydrochloride salt, 3-Phenoxybenzylamine exhibits enhanced polarity compared to its freebase form, governing its solubility characteristics.

General Solubility

3-Phenoxybenzylamine hydrochloride is described as being soluble in water and alcohol. This is a d[2]irect consequence of the ionic character imparted by the hydrochloride salt, which allows for favorable interactions with polar protic solvents.

Organic Solvents

Protocol for Determining Practical Solubility

For drug development and process chemistry, determining a precise solubility value is often necessary. The following protocol outlines a standard method for this determination.

Figure 2. Standard workflow for experimental solubility determination.

Stability, Storage, and Handling

The integrity of a chemical reagent is crucial for reproducible experimental results. Understanding the stability of 3-Phenoxybenzylamine hydrochloride and the proper conditions for its storage and handling is a matter of both scientific integrity and laboratory safety.

Chemical Stability

The compound is generally stable under standard ambient conditions. However, ke[1][5]y sensitivities must be noted:

-

Light Sensitivity: Exposure to light should be minimized to prevent potential photodegradation.

-

Air S[5][6]ensitivity: The compound may be sensitive to air, making storage under an inert atmosphere advisable.

-

Moist[5][6]ure Sensitivity: As a hydrochloride salt, it can be hygroscopic. Exposure to moisture should be avoided.

R[5][9]ecommended Storage

To maintain its purity and stability over the long term, the following storage conditions are recommended:

-

Temperature: Store in a refrigerator at 2-8°C.

-

Atmos[6][7]phere: Keep the container tightly closed and, for long-term storage, consider storing under an inert gas like argon or nitrogen.

-

Prote[4][8]ction: Store in a dry, dark place away from incompatible materials such as strong oxidizing agents.

S[6][10]afe Handling Protocols

3-Phenoxybenzylamine hydrochloride is classified as harmful if swallowed and is suspected of causing cancer. Therefore, [5][8]strict adherence to safety protocols is mandatory.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Hygie[5]ne: Do not eat, drink, or smoke when using this product. Wash hands [5]and any exposed skin thoroughly after handling.

-

Spill[1][5]s: In case of a spill, avoid generating dust. Sweep up the material and place it into a suitable, closed container for disposal.

5.[1] Applications in Research and Development

The physical properties discussed directly influence the application of 3-Phenoxybenzylamine hydrochloride as a synthetic intermediate. Its defined melting point serves as a quality control parameter for purity. The solubility profile dictates the choice of reaction media, while its stability characteristics inform the necessary precautions during synthesis and storage. It is a key precursor in the synthesis of various pharmaceutical agents and agrochemicals, where the primary amine group serves as a nucleophilic handle for constructing more complex molecular architectures.

Conclusion

3-Phenoxybenzylamine hydrochloride is a foundational building block whose utility is deeply rooted in its physicochemical properties. A comprehensive grasp of its appearance, melting point, solubility, and stability is not merely academic; it is essential for the practical, safe, and effective use of this compound in any research or development setting. By adhering to the storage and handling guidelines outlined in this document, scientists can ensure the integrity of the material and the reliability of their experimental outcomes, paving the way for innovation in drug discovery and chemical synthesis.

References

-

Gupta, V. D. (1997). Stability of phenoxybenzamine hydrochloride in various vehicles. American Journal of Health-System Pharmacy, 54(18), 2077-2079. Retrieved from [Link]

-

PubChem. (n.d.). Phenoxybenzamine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Phenoxybenzamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Boehringer Ingelheim. (n.d.). PHENOXYBENZAMINE HYDROCHLORIDE Capsules USP. Retrieved from [Link]

-

National Toxicology Program. (2021). 15th Report on Carcinogens: Phenoxybenzamine Hydrochloride. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. CAS 63-92-3: Phenoxybenzamine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. Phenoxybenzamine Hydrochloride | 63-92-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Phenoxybenzamine Hydrochloride | 63-92-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. フェノキシベンザミン 塩酸塩 ≥97%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

A Technical Guide to 3-Phenoxybenzylamine Hydrochloride (CAS 376637-85-3): Properties, Synthesis, and Applications in Modern Research

Executive Summary: 3-Phenoxybenzylamine hydrochloride (CAS 376637-85-3) is a pivotal chemical intermediate, primarily recognized as a versatile building block in the synthesis of biologically active molecules.[1] Its unique structural motif, featuring a flexible ether linkage and a reactive primary amine, makes it an invaluable precursor in the fields of pharmaceutical and agrochemical development.[1] This guide provides an in-depth analysis of its physicochemical properties, common synthetic and analytical methodologies, and key applications, offering a comprehensive resource for researchers and drug development professionals.

Physicochemical & Spectroscopic Profile

3-Phenoxybenzylamine hydrochloride is the salt form of 3-phenoxybenzylamine, which enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions. A thorough understanding of its properties is the foundation for its effective application in synthesis and analysis.

Causality Insight: The conversion of the free amine to its hydrochloride salt is a deliberate and crucial step in its production. The salt form mitigates the amine's susceptibility to atmospheric oxidation and simplifies handling by converting the typically oily free base into a more stable, crystalline solid. This enhances shelf-life and improves weighing accuracy and dissolution characteristics for subsequent reactions.

| Property | Value | Source |

| CAS Number | 376637-85-3 | [1][2][3] |

| Molecular Formula | C₁₃H₁₃NO·HCl | [1] |

| Molecular Weight | 235.71 g/mol | [1] |

| Appearance | White crystalline powder | [4] |

| Purity | >97% (Typical) | [3][5] |

| Storage Conditions | Store at 0-8°C, keep container tightly closed in a dry, cool place. | [1][5] |

While specific, publicly available NMR and IR spectral data for the hydrochloride salt are limited, the expected characteristic signals can be inferred from the structure:

-

¹H NMR: Aromatic protons would appear in the δ 6.8-7.5 ppm range. The benzylic protons (-CH₂-NH₃⁺) would likely be found downfield around δ 4.0-4.5 ppm, and the amine protons themselves would be a broad singlet, further downfield.

-

¹³C NMR: Aromatic carbons would resonate between δ 115-160 ppm. The benzylic carbon is expected around δ 40-50 ppm.

-

FTIR: Key peaks would include N-H stretching from the ammonium salt (around 2800-3100 cm⁻¹, broad), C-N stretching (~1100-1200 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and the characteristic C-O-C ether stretch (~1240 cm⁻¹).

Synthesis & Purification Strategies

The most prevalent and industrially scalable synthesis of 3-phenoxybenzylamine involves the catalytic hydrogenation of 3-phenoxybenzonitrile. This method is favored for its high efficiency and yield.

Graphviz Diagram 1: Common Synthetic Workflow

Caption: A typical workflow for the synthesis of 3-Phenoxybenzylamine HCl.

Protocol 1: Laboratory-Scale Synthesis via Nitrile Reduction

This protocol describes a common method for synthesizing the free amine, which is then converted to the hydrochloride salt.[6]

Objective: To synthesize 3-phenoxybenzylamine from 3-phenoxybenzonitrile.

Materials:

-

3-phenoxybenzonitrile

-

Methanol

-

Liquid Ammonia

-

Raney Nickel (catalyst)

-

Hydrogen gas (high pressure)

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Anhydrous diethyl ether (for precipitation)

Procedure:

-

Reactor Setup: In a high-pressure steel autoclave, combine 3-phenoxybenzonitrile (1.0 mol equiv.), methanol (as solvent), liquid ammonia, and Raney nickel catalyst.[6]

-

Causality Insight: Methanol is a suitable solvent for the starting material. Liquid ammonia is often added to suppress the formation of secondary amine byproducts by keeping the primary amine product protonated and less nucleophilic. Raney nickel is a highly effective and cost-efficient catalyst for nitrile hydrogenation.

-

-

Hydrogenation: Seal the autoclave, pressurize with hydrogen gas (e.g., to 120 bars), and heat to approximately 60°C.[6] Maintain stirring for several hours until hydrogen uptake ceases.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney nickel catalyst.[6]

-

Safety Note: Raney nickel can be pyrophoric when dry. Keep the catalyst wet with solvent during filtration and handle it with care.

-

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to remove methanol. The residue can be purified by vacuum distillation to yield pure 3-phenoxybenzylamine as an oil.[6]

-

Salt Formation: Dissolve the purified 3-phenoxybenzylamine in a suitable anhydrous solvent like diethyl ether or isopropanol. Slowly add a solution of hydrochloric acid (e.g., 1M in ether) with stirring.

-

Precipitation and Collection: The hydrochloride salt will precipitate out of the solution as a white solid. Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.

Analytical Validation & Quality Control

For drug discovery and development, rigorous analytical validation is non-negotiable. HPLC is the standard method for assessing the purity of 3-Phenoxybenzylamine hydrochloride.

Graphviz Diagram 2: Analytical QC Workflow

Caption: A decision-based workflow for the quality control of 3-Phenoxybenzylamine HCl.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a 3-Phenoxybenzylamine hydrochloride sample.

Instrumentation & Conditions:

-

HPLC System: A standard system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid).

-

Causality Insight: A C18 column is ideal for retaining non-polar aromatic compounds. The acidic mobile phase (TFA) ensures the amine is protonated, leading to sharp, symmetrical peaks by minimizing tailing. A gradient elution is used to ensure that both the main compound and any potential impurities are well-resolved.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~274 nm.[7]

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of 3-Phenoxybenzylamine hydrochloride in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

Analysis: Inject the standard and sample solutions onto the HPLC system.

-

Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Drug Discovery and Agrochemicals

The true value of 3-Phenoxybenzylamine hydrochloride lies in its role as a versatile synthetic intermediate.[1] The 3-phenoxybenzyl moiety is a privileged scaffold found in numerous active compounds.

-

Pharmaceutical Development: It serves as a key starting material for synthesizing a range of therapeutic agents. Derivatives have been explored for uses in neuroscience research and as potential antihistamines.[1] The structure is a component of compounds investigated as inhibitors of the bacterial cell division protein FtsZ, highlighting its potential in developing new antibacterial agents.[8] Furthermore, benzylamine derivatives are being investigated as 5-HT₆ receptor antagonists for treating Alzheimer's disease and as PD-1/PD-L1 inhibitors for cancer immunotherapy.[9][10]

-

Agrochemicals: The phenoxybenzyl structure is famously associated with pyrethroid insecticides. While this amine is not a direct precursor to most common pyrethroids (which typically use the corresponding alcohol or aldehyde), its structural similarity makes it a valuable tool for creating analog libraries to discover new pesticides with potentially different modes of action or improved environmental profiles.[1]

Handling, Storage, and Safety Considerations

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

-

Safety: 3-Phenoxybenzylamine hydrochloride should be handled with care. It is advised to obtain special instructions before use and not handle it until all safety precautions have been read and understood.[11] Standard personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory.[5] Work should be conducted in a well-ventilated area or under a fume hood.[5][11]

-

First Aid: In case of skin contact, wash off immediately with plenty of water.[5] If inhaled, move the person to fresh air.[11] If swallowed, rinse the mouth and call a poison center or doctor if you feel unwell.[5]

-

Storage: The compound should be stored locked up in a tightly closed container in a dry, cool, and well-ventilated place.[5][11]

Conclusion

3-Phenoxybenzylamine hydrochloride is more than just a chemical; it is an enabling tool for innovation in the life sciences. Its stable, easy-to-handle form, combined with the synthetic versatility of its core structure, ensures its continued relevance as a foundational building block in the quest for novel pharmaceuticals and advanced agrochemicals. A thorough understanding of its synthesis, analytical validation, and safe handling is paramount for any researcher aiming to leverage its full potential.

References

-

PrepChem.com. Synthesis of 3-phenoxybenzylamine. [Link]

- Google Patents. (CN102675132A) Preparation method of phenoxybenzamine hydrochloride.

- Google Patents. (CN102887830A) Preparation method of phenoxybenzamine hydrochloride.

- Google Patents. (WO2018130942A1)

- Google Patents. (US20190359553A1)

-

PubChem. Phenoxybenzamine. [Link]

-

ResearchGate. IR and 1 H NMR spectral data. [Link]

-

PubMed. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. [Link]

-

ACS Publications. (2023). Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity. [Link]

-

ResearchGate. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. [Link]

- Google Patents. (CN104725249B)

- Google Patents. (CN114075123B)

-

SpectraBase. 3-Phenoxylactamide - [13C NMR]. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. aaronchem.com [aaronchem.com]

- 3. fishersci.com [fishersci.com]

- 4. PHENOXYBENZAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. fishersci.com [fishersci.com]

- 6. prepchem.com [prepchem.com]

- 7. Phenoxybenzamine | C18H22ClNO | CID 4768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN104725249B - Benzylamine derivatives and their application in medicine - Google Patents [patents.google.com]

- 10. CN114075123B - Benzylamine derivatives and their preparation methods and uses - Google Patents [patents.google.com]

- 11. tcichemicals.com [tcichemicals.com]

3-Phenoxybenzylamine hydrochloride solubility data

<An In-depth Technical Guide to the Solubility of 3-Phenoxybenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Solubility Data

In the landscape of chemical research and pharmaceutical development, a comprehensive understanding of a compound's physicochemical properties is the bedrock of innovation. Among these, solubility stands as a paramount parameter, dictating the feasibility of synthetic routes, the efficiency of purification processes, and the bioavailability of active pharmaceutical ingredients. This guide is dedicated to providing an in-depth technical exploration of the solubility of 3-phenoxybenzylamine hydrochloride, a compound of significant interest in various chemical and medicinal applications. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this molecule.

Section 1: Core Characteristics of 3-Phenoxybenzylamine Hydrochloride

3-Phenoxybenzylamine hydrochloride is the salt form of the parent amine, 3-phenoxybenzylamine. The conversion to a hydrochloride salt is a common and effective strategy to enhance the stability and aqueous solubility of amine-containing compounds.[1] The molecule's structure, featuring a benzylamine core with a phenoxy substituent, imparts a unique combination of hydrophobic and hydrophilic characteristics that govern its solubility profile.

| Property | Data |

| Molecular Formula | C₁₈H₂₂ClNO·HCl |

| Molecular Weight | 340.29 g/mol [2] |

| Appearance | White crystalline solid or powder[2] |

| Melting Point | 137.5°C[2] |

Section 2: Solubility Profile

The solubility of 3-phenoxybenzylamine hydrochloride is a function of the solvent's polarity, temperature, and pH. As an amine hydrochloride, it is classified as a salt of an organic base, which generally confers solubility in water.[3][4]

Aqueous Solubility

Organic Solvent Solubility

The solubility in organic solvents is crucial for reaction chemistry, chromatography, and formulation.

| Solvent | Solubility | Rationale and Insights |

| Ethanol | Soluble[2][5] | The polar protic nature of ethanol allows for favorable interactions with the ionic hydrochloride salt. |

| Dimethyl Sulfoxide (DMSO) | Soluble[2][5] | DMSO is a strong polar aprotic solvent capable of solvating the ionic compound effectively. |

| Dimethylformamide (DMF) | Soluble[2][5] | Similar to DMSO, DMF is a polar aprotic solvent that can dissolve 3-phenoxybenzylamine hydrochloride. |

| Diethyl Ether | Insoluble[6] | As a nonpolar solvent, diethyl ether is unable to effectively solvate the ionic salt, making it a good choice for precipitation. |

| Chloroform | Soluble[6] | Chloroform, a polar aprotic solvent, demonstrates good solvating power for this compound. |

| Propylene Glycol | Soluble[6] | This polar protic solvent can effectively dissolve the hydrochloride salt. |

Expert Commentary: The observed solubility in polar solvents like ethanol, DMSO, and DMF is consistent with the ionic character of the hydrochloride salt. The insolubility in nonpolar solvents such as diethyl ether is a key property that can be exploited for purification by precipitation. For applications requiring an aqueous solution where solubility is limited, a common technique is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMF or DMSO and then dilute with the aqueous buffer.[5]

Section 3: Experimental Protocol for Solubility Determination

To ensure accurate and reproducible solubility data, a standardized experimental protocol is essential. The isothermal equilibrium method is a widely accepted technique.[7]

Principle

This method involves creating a saturated solution of the compound in the solvent of interest at a constant temperature. The concentration of the solute in the clear supernatant is then determined, which represents the solubility at that temperature.

Step-by-Step Methodology

-

Preparation of Saturated Solution: Add an excess of 3-phenoxybenzylamine hydrochloride to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to confirm saturation.

-

Equilibration: Place the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-72 hours) to reach equilibrium.[7] Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand at the same temperature to permit the undissolved solid to settle. Further separation can be achieved by centrifugation.[7]

-

Sample Collection and Preparation: Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[7]

-

Quantification: Analyze the concentration of 3-phenoxybenzylamine hydrochloride in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration, taking into account any dilution steps. The experiment should be performed in triplicate to ensure the precision of the results.

Workflow Diagram

Caption: The effect of pH on the solubility of amine hydrochlorides.

In acidic conditions, the equilibrium favors the protonated, ionic form (R-NH₃⁺), which is more soluble in water. As the pH increases and becomes more basic, the amine is deprotonated to its free base form (R-NH₂), which is generally less water-soluble and may precipitate out of solution. This principle is fundamental to techniques like acid-base extraction for purification.

Section 5: Conclusion and Future Directions

This guide has synthesized the available data and established scientific principles to provide a comprehensive overview of the solubility of 3-phenoxybenzylamine hydrochloride. The presented solubility profile and experimental protocol offer a robust framework for researchers in their experimental design and process optimization. Future research should focus on generating precise quantitative solubility data across a wider range of solvents, temperatures, and pH values to further refine our understanding of this important chemical entity.

References

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

3-Phenoxybenzylamine hydrochloride - LabSolutions | Lab Chemicals & Equipment. (n.d.). Retrieved from [Link]

-

Report on Carcinogens, Fifteenth Edition - Phenoxybenzamine Hydrochloride - National Toxicology Program. (n.d.). Retrieved from [Link]

-

Experiment 13 – Properties of Amines and Amides - Moorpark College. (n.d.). Retrieved from [Link]

-

Phenoxybenzamine Hydrochloride | C18H23Cl2NO | CID 5284441 - PubChem. (n.d.). Retrieved from [Link]

-

Table 1, Properties of Phenoxybenzamine Hydrochloride - 15th Report on Carcinogens. (2021-12-21). Retrieved from [Link]

-

Phenoxybenzamine | C18H22ClNO | CID 4768 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Phenoxybenzamine hydrochloride | 63-92-3 [chemicalbook.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Spectral Analysis of 3-Phenoxybenzylamine Hydrochloride

This in-depth guide provides a comprehensive overview of the expected spectral characteristics of 3-phenoxybenzylamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to facilitate the structural elucidation and characterization of this compound. In the absence of publicly available, verified spectral data for 3-phenoxybenzylamine hydrochloride, this guide presents a robust, predicted spectral analysis based on established principles of spectroscopy and data from structurally analogous compounds.

Introduction

3-Phenoxybenzylamine is a primary amine containing a benzyl group and a phenoxy moiety. As a hydrochloride salt, its spectroscopic properties will be influenced by the protonation of the amine group. Understanding its spectral signature across various analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is crucial for its identification, purity assessment, and quality control in research and development settings.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for 3-phenoxybenzylamine hydrochloride. Furthermore, it will provide detailed, field-proven protocols for acquiring this data, explaining the rationale behind experimental choices to ensure data integrity and reproducibility.

Molecular Structure and Predicted Spectral Features

The first step in any spectral analysis is a thorough understanding of the molecule's structure. The key structural features of 3-phenoxybenzylamine hydrochloride that will dictate its spectral properties are the two aromatic rings, the benzylic methylene group, and the protonated aminium group.

Caption: Molecular structure of 3-Phenoxybenzylamine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-phenoxybenzylamine hydrochloride, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the aminium protons. The use of a protic solvent like DMSO-d₆ is recommended to observe the exchangeable aminium protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 | Broad Singlet | 3H | -NH₃⁺ | The acidic protons of the aminium group are expected to be downfield and broadened due to quadrupolar relaxation and exchange. |

| 7.5 - 6.9 | Multiplet | 9H | Ar-H | The nine protons on the two aromatic rings will resonate in this region. The specific splitting patterns will depend on the substitution, but a complex multiplet is expected. |

| ~4.1 | Singlet | 2H | -CH₂- | The benzylic protons adjacent to the electron-withdrawing aminium group will be deshielded and appear as a singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~157 | Ar-C (C-O) | The aromatic carbons involved in the ether linkage are expected to be significantly downfield. |

| 137 - 118 | Ar-C | The remaining aromatic carbons will resonate in this typical range. |

| ~45 | -CH₂- | The benzylic carbon will be in the aliphatic region, shifted downfield due to the adjacent nitrogen. |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR spectral analysis.

-

Sample Preparation: Accurately weigh approximately 10-15 mg of 3-phenoxybenzylamine hydrochloride and dissolve it in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆) in a 5 mm NMR tube. The choice of DMSO-d₆ is strategic as it will allow for the observation of the -NH₃⁺ protons.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The hydrochloride salt of a primary amine will have characteristic absorption bands.

Predicted FT-IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3100 - 2800 | -NH₃⁺ | N-H stretch |

| 3050 - 3010 | C-H (Aromatic) | C-H stretch |

| 1600 - 1450 | C=C (Aromatic) | C=C stretch |

| 1250 - 1200 | C-O (Aryl ether) | Asymmetric C-O-C stretch |

| 1100 - 1000 | C-N | C-N stretch |

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press it into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the IR beam path and acquire the spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and aspects of the structure. For 3-phenoxybenzylamine hydrochloride, electrospray ionization (ESI) in positive ion mode is a suitable technique.

Predicted Mass Spectrum (ESI+)

| m/z (predicted) | Assignment |

| 199.09 | [M+H]⁺ (for the free base, C₁₃H₁₃NO) |

| 106.07 | [C₇H₈N]⁺ (benzylamine fragment) |

| 93.03 | [C₆H₅O]⁺ (phenoxy fragment) |

The molecular ion of the free base is expected at m/z 199.09. Common fragmentation pathways would involve the cleavage of the C-N bond and the C-O-C ether linkage.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent system like methanol or acetonitrile with a small amount of formic acid to promote ionization.

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

-

MS Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed masses with the theoretical masses to confirm the elemental composition.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectral characterization of 3-phenoxybenzylamine hydrochloride. The provided data tables and protocols offer a solid foundation for researchers to identify and characterize this compound. It is imperative to note that these are predicted values, and experimental verification is the gold standard. The methodologies described herein are robust and, if followed, will yield high-quality data that can be confidently used for structural confirmation.

References

A Technical Guide to the Commercial Availability and Application of 3-Phenoxybenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Phenoxybenzylamine hydrochloride (CAS RN: 376637-85-3) is a versatile chemical intermediate gaining traction in diverse research and development sectors. This guide provides an in-depth analysis of its commercial availability, sourcing, chemical properties, and applications. It is crucial to distinguish this compound from the similarly named but structurally distinct pharmaceutical agent, Phenoxybenzamine hydrochloride (CAS RN: 63-92-3). 3-Phenoxybenzylamine hydrochloride serves as a valuable building block, primarily for synthesizing more complex molecules in pharmaceutical discovery, neuroscience, and material science.[1] Its commercial landscape is characterized by specialized chemical suppliers offering various grades and quantities suitable for laboratory and pilot-scale applications. This document serves as a comprehensive resource for professionals seeking to procure and utilize this compound, detailing its scientific applications, quality control methodologies, and safe handling protocols.

Chemical Identity and Properties

Correctly identifying the target compound is paramount for procurement and experimental success. The key identifiers and physical properties of 3-Phenoxybenzylamine hydrochloride are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | (3-Phenoxyphenyl)methylamine hydrochloride | [1][2] |

| Synonyms | 3-Phenoxybenzylamine HCl, 3-(Aminomethyl)diphenyl ether HCl | [1][3][4] |

| CAS Number | 376637-85-3 | [1][2][5][6] |

| Molecular Formula | C₁₃H₁₃NO·HCl | [1] |

| Molecular Weight | 235.71 g/mol | [1][5] |

| Appearance | White to off-white powder/crystal | Inferred from related compounds |

| Purity | Typically ≥97% | [3][4][6] |

| Storage Conditions | Store at 0-8°C | [1] |

Commercial Availability and Sourcing

3-Phenoxybenzylamine hydrochloride is commercially available primarily for research and development purposes. It is not typically produced under Good Manufacturing Practices (GMP) for direct use as an Active Pharmaceutical Ingredient (API) but is sourced as a key starting material or intermediate.

Supplier Landscape

The compound is available from a range of specialized chemical suppliers that cater to the research and pharmaceutical industries. These suppliers typically offer non-GMP grades in quantities ranging from milligrams to kilograms.

Table 2: Representative Commercial Suppliers

| Supplier | Available Purity | Typical Quantities | Notes |

| Chem-Impex | Information not specified | Not specified | Lists various research applications.[1] |

| Santa Cruz Biotechnology | Research Grade | Not specified | Marketed as a biochemical for proteomics research.[5] |

| Life Chemicals | ≥95% | Not specified | Specializes in compounds for early drug discovery. |

| Thermo Scientific (Maybridge) | 97% | 1 g, 5 g | Available through distributors like Labware E-shop.[3][6] |

| SynQuest Laboratories | Information not specified | Not specified | Provides product number and synonyms.[2] |

| Apollo Scientific | 97% | Not specified | Lists product code OR12556.[4] |

Procurement Workflow

The process of acquiring a research-grade chemical like 3-Phenoxybenzylamine hydrochloride follows a standard workflow for laboratory procurement. This involves identifying the required specifications, vetting suppliers, and ensuring proper safety and handling protocols are in place upon receipt.

Applications in Research and Development

The utility of 3-Phenoxybenzylamine hydrochloride stems from its molecular structure, which combines a flexible diphenyl ether moiety with a reactive primary amine. This makes it an attractive scaffold for medicinal chemistry and material science. Its unique structure allows for targeted modifications to enhance biological activity or material properties.[1]

Key Application Areas:

-

Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of novel pharmaceutical compounds, particularly in the development of antihistamines and other allergy medications.[1]

-

Neuroscience Research : The compound is utilized in studies of neurotransmitter systems, aiding researchers in understanding the mechanisms of action for certain neurological disorders.[1]

-

Biochemical Assays : It can be employed in various biochemical assays to probe enzyme activity, offering insights into metabolic pathways and potential drug targets.[1]

-

Agrochemicals : Its structure is relevant in the formulation of agrochemicals, including pesticides and herbicides.[1][7]

-

Material Science : The amine and ether functionalities allow it to be incorporated into specialty polymers to create materials with enhanced chemical resistance and durability.[1]

-

Cosmetic Formulations : It has been explored for use in skin care products, particularly those targeting sensitive skin.[1]

Synthesis and Quality Control

General Synthesis Route

While specific supplier synthesis routes are proprietary, a common method for producing the free base, 3-phenoxybenzylamine, involves the reduction of 3-phenoxybenzonitrile. The hydrochloride salt is then formed by treating the amine base with hydrochloric acid.

A representative synthesis for the free base is the catalytic hydrogenation of 3-phenoxybenzonitrile using a catalyst like Raney nickel in a solvent such as methanol, under hydrogen pressure and in the presence of ammonia. This process achieves high yields of the resulting 3-phenoxybenzylamine.

Quality Control and Analytical Methods

Ensuring the purity and identity of 3-Phenoxybenzylamine hydrochloride is critical for its application in research. Standard analytical techniques are employed for quality control. While a specific validated monograph may not be publicly available, a combination of chromatographic and spectroscopic methods provides a robust analytical framework.

Common Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC) : The primary method for assessing purity and quantifying impurities. A reversed-phase method with UV detection is standard.

-

Mass Spectrometry (MS) : Often coupled with liquid chromatography (LC-MS) to confirm the molecular weight and identify impurities by their mass-to-charge ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the chemical structure of the compound. ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.

Protocol: Purity Determination by HPLC

This protocol is a representative method for the quality control analysis of 3-Phenoxybenzylamine hydrochloride, based on standard practices for small molecule amine salts.

1. Objective: To determine the purity of a 3-Phenoxybenzylamine hydrochloride sample by HPLC with UV detection.

2. Materials and Instrumentation:

-

Instrument : HPLC system with a UV-Vis detector.

-

Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B : 0.1% TFA in Acetonitrile.

-

Sample Diluent : 50:50 Water:Acetonitrile.

-

Standard : 3-Phenoxybenzylamine hydrochloride reference standard.

-

Sample : Batch of 3-Phenoxybenzylamine hydrochloride to be tested.

3. Chromatographic Conditions:

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10 µL.

-

Column Temperature : 30°C.

-

Detection Wavelength : 270 nm (based on the phenoxy-aromatic structure).

-

Gradient Program :

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-18.1 min: 90% to 10% B

-

18.1-25 min: 10% B (equilibration)

-

4. Procedure:

-

Standard Preparation : Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of ~0.5 mg/mL.

-

Sample Preparation : Prepare the test sample in the same manner as the standard.

-

System Suitability : Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%.

-

Analysis : Inject the standard and sample solutions.

-

Data Processing : Integrate all peaks in the chromatograms. Calculate the purity of the sample by area percent normalization, excluding the solvent front.

-

% Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

-

Conclusion

3-Phenoxybenzylamine hydrochloride is a commercially accessible and highly valuable intermediate for professionals in drug discovery, neuroscience, and material science. Its availability through specialized chemical suppliers in research-grade qualities facilitates its use as a foundational scaffold for chemical synthesis. Understanding the distinction between this compound and the drug Phenoxybenzamine hydrochloride is critical for accurate sourcing and application. By employing standard analytical methodologies, researchers can ensure the quality and integrity of this starting material, paving the way for innovation and discovery in their respective fields.

References

-

Title: (3-PHENOXYBENZYL)AMINE HYDROCHLORIDE Source: Life Chemicals URL: [Link]

-

Title: 3-Phenoxybenzylamine hydrochloride, 97% Source: Labware E-shop URL: [Link]

-

Title: Phenoxybenzamine Hydrochloride Source: PubChem URL: [Link]

-

Title: Label: PHENOXYBENZAMINE HYDROCHLORIDE capsule Source: DailyMed URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 376637-85-3 | 4656-5-X3 | MDL MFCD07781045 | (3-Phenoxyphenyl)methylamine hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 3. 3-Phenoxybenzylamine hydrochloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. HCl salts Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 5. scbt.com [scbt.com]

- 6. labware-shop.com [labware-shop.com]

- 7. chemimpex.com [chemimpex.com]

From Benchtop to Building Block: A Technical Guide to the Discovery and History of 3-Phenoxybenzylamine Hydrochloride

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unsung Hero of Modern Agrochemicals

In the vast landscape of organic chemistry, some molecules command the spotlight, their names synonymous with breakthrough drugs or revolutionary materials. Others, like 3-phenoxybenzylamine hydrochloride, toil in relative obscurity, yet their importance is no less profound. This molecule is a cornerstone in the synthesis of a class of insecticides that has played a pivotal role in global agriculture and public health: the synthetic pyrethroids. This technical guide provides an in-depth exploration of 3-phenoxybenzylamine hydrochloride, from its chemical synthesis and properties to its historical emergence as a critical industrial intermediate. We will delve into the causality behind its synthetic routes and its versatile applications, offering a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

The Historical Context: A Quest for a Better Insecticide

The story of 3-phenoxybenzylamine hydrochloride is inextricably linked to the evolution of insecticides. For centuries, natural pyrethrins, extracted from chrysanthemum flowers, were prized for their potent insecticidal activity and low mammalian toxicity.[1] However, their rapid degradation in sunlight and air severely limited their use in agriculture.[1] This critical drawback spurred a global research effort to develop synthetic analogs, or "pyrethroids," that would retain the desirable properties of the natural compounds while offering enhanced stability.

Synthesis and Mechanism: Crafting a Versatile Intermediate

The primary industrial synthesis of 3-phenoxybenzylamine is a testament to efficient chemical engineering, often starting from 3-phenoxybenzonitrile. The conversion of the nitrile to a primary amine is a classic reduction reaction, with various methods developed to optimize yield and purity.

Experimental Protocol: Catalytic Hydrogenation of 3-Phenoxybenzonitrile

One of the most effective methods for the synthesis of 3-phenoxybenzylamine is the catalytic hydrogenation of 3-phenoxybenzonitrile. This process is highly efficient and scalable.

Materials:

-

3-Phenoxybenzonitrile

-

Methanol

-

Liquid Ammonia

-

Raney Nickel (catalyst)

-

Hydrogen gas

-

High-pressure autoclave

-

Filtration apparatus

-

Distillation equipment

Procedure:

-

Charging the Reactor: In a steel autoclave, combine 200 g (1.025 mols) of 3-phenoxybenzonitrile, 1 liter of methanol, 200 g of liquid ammonia, and 50 g of Raney nickel.[3]

-

Hydrogenation: Seal the autoclave and introduce hydrogen gas to an initial pressure of 120 bars.[3] Heat the mixture to 60°C and maintain stirring for one hour.[3]

-

Work-up: After cooling and venting the autoclave, filter the reaction mixture to remove the Raney nickel catalyst.[3]

-

Isolation and Purification: Distill the filtrate under normal pressure to remove the methanol solvent. The resulting residue is then distilled under a high vacuum to yield pure 3-phenoxybenzylamine.[3] A yield of approximately 94.7% can be expected.[3]

-

Salt Formation: To obtain 3-phenoxybenzylamine hydrochloride, the purified amine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid. The resulting precipitate is then collected by filtration and dried.

Causality Behind Experimental Choices:

-

Raney Nickel: This catalyst is highly effective for the reduction of nitriles to primary amines due to its high surface area and catalytic activity.

-

Ammonia: The addition of ammonia helps to suppress the formation of secondary amine byproducts, thereby increasing the yield of the desired primary amine.

-

High Pressure and Temperature: These conditions are necessary to achieve a reasonable reaction rate for the catalytic hydrogenation.

Physicochemical Properties and Characterization

3-Phenoxybenzylamine hydrochloride is typically a white to off-white crystalline solid. A comprehensive understanding of its physical and chemical properties is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄ClNO | - |

| Molecular Weight | 235.71 g/mol | - |

| Appearance | White to off-white crystalline solid | - |

| Boiling Point (free base) | 94° C at 3 Pa | [3] |

| Refractive Index (n D²⁰, free base) | 1.5946 | [3] |

Note: Detailed data on the melting point and solubility of the hydrochloride salt are not consistently reported across publicly available sources.

The Role of 3-Phenoxybenzylamine Hydrochloride in Modern Synthesis

The primary significance of 3-phenoxybenzylamine hydrochloride lies in its utility as a versatile chemical intermediate. The amine group provides a reactive handle for a wide range of chemical transformations, while the phenoxybenzyl moiety forms the backbone of many target molecules.

A Gateway to Pyrethroids

The most prominent application of 3-phenoxybenzylamine is in the synthesis of 3-phenoxybenzaldehyde, a critical precursor to numerous synthetic pyrethroid insecticides.

References

The 3-Phenoxybenzyl Scaffold: A Versatile Moiety in Medicinal and Agricultural Chemistry

An In-depth Technical Guide:

Introduction to the 3-Phenoxybenzyl Moiety

In the landscape of chemical scaffolds used in the life sciences, the 3-phenoxybenzyl moiety stands out for its remarkable versatility. This structural motif, characterized by a benzyl group substituted with a phenoxy group at the meta-position, is a cornerstone in the development of a diverse range of biologically active compounds. Its unique combination of lipophilicity, metabolic stability, and conformational flexibility has made it a privileged scaffold in both agricultural and medicinal chemistry.

1.1 Chemical Structure and Physicochemical Properties

The 3-phenoxybenzyl core provides a unique spatial arrangement of two aromatic rings connected by an ether linkage. This structure imparts a degree of rotational freedom, allowing it to adapt to the binding pockets of various biological targets. The lipophilic nature of the scaffold is crucial for its ability to cross biological membranes, a key property for both insecticides and therapeutic agents.

1.2 Overview of its Significance as a Privileged Scaffold

The significance of the 3-phenoxybenzyl moiety is underscored by its presence in a wide array of commercially successful products, most notably the synthetic pyrethroid insecticides.[1] Beyond its role in agrochemicals, this scaffold is increasingly being explored in drug discovery programs, with derivatives showing promise in treating a range of conditions from hypertension to metabolic disorders and neurological diseases.[2][3][4] This guide will provide an in-depth exploration of the synthesis, applications, and medicinal chemistry principles of the 3-phenoxybenzyl scaffold, with a specific focus on the role of 3-phenoxybenzylamine hydrochloride as a key chemical intermediate.

Core Synthesis and Intermediates

The utility of the 3-phenoxybenzyl scaffold is underpinned by well-established synthetic routes to its key intermediates. The most important of these are 3-phenoxybenzyl alcohol, 3-phenoxybenzaldehyde, and the primary focus of this guide, 3-phenoxybenzylamine.

2.1 Synthesis of 3-Phenoxybenzyl Alcohol and 3-Phenoxybenzaldehyde

The synthesis of 3-phenoxybenzyl alcohol and its subsequent oxidation to 3-phenoxybenzaldehyde are foundational steps in the construction of more complex molecules. These intermediates are critical starting materials for the production of pyrethroid insecticides and various pharmaceutical agents.

2.2 Synthesis of 3-Phenoxybenzylamine and its Hydrochloride Salt

3-Phenoxybenzylamine is a key building block for introducing the 3-phenoxybenzyl moiety into a target molecule. It is typically synthesized from 3-phenoxybenzaldehyde via reductive amination. The resulting amine is often converted to its hydrochloride salt for improved stability and handling. This salt is a versatile reagent in a variety of coupling reactions.

2.3 Experimental Protocol: Synthesis of 3-Phenoxybenzylamine from 3-Phenoxybenzaldehyde via Reductive Amination

Objective: To synthesize 3-phenoxybenzylamine from 3-phenoxybenzaldehyde.

Materials:

-

3-Phenoxybenzaldehyde

-

Ammonium chloride

-

Methanol

-

Sodium borohydride

-

Hydrochloric acid

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-phenoxybenzaldehyde (1 equivalent) and ammonium chloride (1.5 equivalents) in methanol.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of 1M hydrochloric acid until the pH is ~2.

-

Remove the methanol under reduced pressure.

-

Basify the aqueous residue with 2M sodium hydroxide to pH ~12.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-phenoxybenzylamine.

Application in Agricultural Chemistry: The Pyrethroid Insecticides

The most significant commercial application of the 3-phenoxybenzyl scaffold is in the synthesis of pyrethroid insecticides. These compounds are synthetic analogs of the natural pyrethrins and are characterized by their high insecticidal activity and low mammalian toxicity.[1]

3.1 Mechanism of Action of Pyrethroids

Pyrethroids exert their insecticidal effect by targeting the voltage-gated sodium channels in the nervous systems of insects. They bind to the channels, forcing them to remain open for an extended period. This leads to continuous nerve excitation, paralysis, and ultimately, the death of the insect.

3.2 Key Examples: Permethrin, Cyphenothrin, Deltamethrin

The 3-phenoxybenzyl alcohol moiety is a key component of many commercially successful pyrethroids.[5]

-

Permethrin: The first photostable pyrethroid developed for agricultural use.[1]

-

Cyphenothrin: A potent insecticide with an α-cyano group that enhances its activity.[1]

-

Deltamethrin: One of the most potent synthetic pyrethroids.

3.3 Structure-Activity Relationships (SAR) of the 3-Phenoxybenzyl Moiety in Pyrethroids

Modifications to the 3-phenoxybenzyl moiety have been extensively studied to optimize the insecticidal activity and photostability of pyrethroids. The introduction of an α-cyano group on the benzylic carbon, for instance, was a major breakthrough that led to the development of highly potent "third-generation" pyrethroids like cyphenothrin and deltamethrin.[5]

3.4 Data Presentation: Comparison of Pyrethroids with the 3-Phenoxybenzyl Scaffold

| Pyrethroid | α-Substituent | Key Features |

| Phenothrin | H | Greater insecticidal activity and lower mammalian toxicity than natural pyrethrins.[1] |

| Permethrin | H | The first photostable pyrethroid for agricultural use.[1] |

| Cyphenothrin | CN | Exceptionally high potency against household insect pests.[1] |

| Deltamethrin | CN | One of the most potent synthetic pyrethroids.[1] |

3.5 Mandatory Visualization: Synthesis of a Generic Pyrethroid

Caption: Synthesis of a generic pyrethroid insecticide.

The 3-Phenoxybenzyl Scaffold in Drug Discovery

The success of the 3-phenoxybenzyl scaffold in agricultural chemistry has inspired its exploration in medicinal chemistry. The scaffold's favorable physicochemical properties make it an attractive starting point for the design of novel therapeutic agents.

4.1 Case Study 1: Phenoxybenzamine - An Irreversible Alpha-Adrenergic Antagonist

Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic antagonist used in the treatment of hypertension, particularly that caused by pheochromocytoma.[6][7] It works by forming a covalent bond with alpha-adrenergic receptors, preventing the binding of norepinephrine and epinephrine.[2][7] This leads to vasodilation and a reduction in blood pressure.[2]

4.1.1 Mechanism of Action and Therapeutic Use

Phenoxybenzamine's irreversible blockade of alpha-receptors is particularly useful in the pre-operative management of pheochromocytoma, where there is a risk of a sudden release of large amounts of catecholamines.[7]

4.1.2 Structural Comparison to 3-Phenoxybenzylamine

While phenoxybenzamine contains a phenoxy and a benzyl group, its structure differs from 3-phenoxybenzylamine. In phenoxybenzamine, the phenoxy group is attached to a propane backbone, and the overall molecule is significantly more complex. However, the shared motifs highlight the potential for this class of compounds to interact with biological targets.

4.1.3 Mandatory Visualization: Alpha-Adrenergic Blockade by Phenoxybenzamine

Caption: Mechanism of alpha-adrenergic blockade.

4.2 Case Study 2: Emerging Derivatives and Their Therapeutic Targets

Recent research has expanded the scope of the 3-phenoxybenzyl scaffold into new therapeutic areas.

-

3-Phenoxybenzoic Acid Derivatives: These compounds have been investigated as peroxisome proliferator-activated receptor γ (PPARγ) agonists and glucokinase activators, showing potential for the treatment of diabetes.[3]

-

Benzyloxy Benzamide Derivatives: A series of these derivatives have been discovered as potent neuroprotective agents against ischemic stroke by disrupting the PSD95-nNOS protein-protein interaction.[4]

-

3-Sulfonamido Benzoic Acid Derivatives: These have been identified as promising P2Y14 receptor antagonists for the treatment of acute lung injury.[8]

4.3 Data Presentation: Emerging 3-Phenoxybenzyl Derivatives in Drug Discovery

| Derivative Class | Therapeutic Target | Potential Indication |

| 3-Phenoxybenzoic Acids | PPARγ, Glucokinase | Diabetes[3] |

| Benzyloxy Benzamides | PSD95-nNOS Interaction | Ischemic Stroke[4] |

| 3-Sulfonamido Benzoic Acids | P2Y14 Receptor | Acute Lung Injury[8] |

3-Phenoxybenzylamine Hydrochloride as a Building Block in Medicinal Chemistry

3-Phenoxybenzylamine hydrochloride is a valuable building block for medicinal chemists. Its primary amine provides a reactive handle for the introduction of the 3-phenoxybenzyl scaffold into a wide range of molecules.

5.1 Role in Fragment-Based Drug Discovery (FBDD) and as a Linker

In FBDD, small molecular fragments are screened for binding to a biological target. The 3-phenoxybenzylamine fragment could be used in such screens, and hits could be elaborated into more potent leads. The amine also allows it to be used as a linker to connect two different pharmacophores.

5.2 Experimental Protocol: General Procedure for Amide Coupling using 3-Phenoxybenzylamine Hydrochloride

Objective: To form an amide bond between a carboxylic acid and 3-phenoxybenzylamine.

Materials:

-

Carboxylic acid of interest

-

3-Phenoxybenzylamine hydrochloride

-

HATU (or other peptide coupling reagent)

-

DIPEA (or other non-nucleophilic base)

-

DMF (or other suitable solvent)

Procedure:

-

In a vial, dissolve the carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in DMF.

-

Add DIPEA (2.5 equivalents) to the mixture and stir for 5 minutes.

-

Add 3-phenoxybenzylamine hydrochloride (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by LC-MS or TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

5.3 Mandatory Visualization: From 3-Phenoxybenzylamine to Diverse Chemical Libraries

Caption: Utility of 3-phenoxybenzylamine in library synthesis.

Conclusion and Future Perspectives

The 3-phenoxybenzyl scaffold has proven to be a remarkably fruitful starting point for the development of biologically active molecules. From its well-entrenched role in the pyrethroid insecticides to its emerging applications in a variety of therapeutic areas, this versatile moiety continues to be of great interest to chemists in both industry and academia.

6.1 Summary of the Versatility of the 3-Phenoxybenzyl Scaffold

This guide has highlighted the key aspects of the 3-phenoxybenzyl scaffold, including its synthesis, its role in agrochemicals, and its growing importance in medicinal chemistry. The utility of 3-phenoxybenzylamine hydrochloride as a key intermediate and building block has also been detailed.

6.2 Future Directions for Research and Development

The future for the 3-phenoxybenzyl scaffold appears bright. Further exploration of its derivatives is likely to yield novel therapeutic agents with improved potency and selectivity. The use of modern drug discovery techniques, such as FBDD and computational modeling, will undoubtedly accelerate the development of new drugs based on this privileged scaffold. The continued investigation of the 3-phenoxybenzyl moiety is a testament to the enduring power of scaffold-based design in the life sciences.

References

- The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry.

- Discovery and development of pyrethroid insecticides. PMC - NIH.

- One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability. IRIS.

- Synthesis of pyrethroids and pyrethroid-containing compositions.

- Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile.

- Phenoxybenzamine | Alpha-adrenoceptor Antagonist. MedChemExpress.

- Deep Dive into Phenoxybenzamine Hydrochloride: Mechanism, Applications, and Safety. Ningbo Inno Pharmchem Co.,Ltd.

- Phenoxybenzamine. Wikipedia.

- Phenoxybenzamine | C18H22ClNO | CID 4768. PubChem.

- Phenoxybenzamine | CAS# 59-96-1 | α-1 Adrenergic Receptor Antagonist. MedKoo.

- Preparation method of phenoxybenzamine hydrochloride.

- Preparation method of phenoxybenzamine hydrochloride.

- A process for the preparation of phenoxybenzamine.

- Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives.

- Synthesis and antibacterial activity of 3-benzylamide deriv

- Phenoxybenzamine HCl: Your Go-To Pharmaceutical Intermediate Supplier. Ningbo Inno Pharmchem Co.,Ltd.

- Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed.

- Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed.

- Synthetic method for tetrabenazine and intermediate of tetrabenazine.

Sources

- 1. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. airus.unisalento.it [airus.unisalento.it]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Phenoxybenzamine - Wikipedia [en.wikipedia.org]

- 8. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Phenoxybenzylamine Hydrochloride: A Versatile and Strategic Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxybenzylamine hydrochloride is a cornerstone chemical intermediate, valued for the unique structural motif it imparts to target molecules. Its architecture, featuring a flexible phenoxy ether linkage and a reactive primary amine, presents a strategic advantage in the synthesis of complex compounds, particularly within the agrochemical and pharmaceutical industries. This guide provides a comprehensive technical overview, moving beyond simple procedural descriptions to explore the causal relationships in its synthesis and application. We will examine field-proven protocols, the mechanistic rationale behind its utility, and its role as a pivotal scaffold in the development of high-value chemical entities.

Core Analysis: Structural and Physicochemical Profile

A foundational understanding of a reagent's properties is critical for its effective deployment in any synthetic strategy. 3-Phenoxybenzylamine hydrochloride is a white to off-white crystalline powder, a form that enhances its stability and simplifies handling compared to the free base.[1] The hydrochloride salt confers aqueous solubility, a key advantage for certain reaction conditions and workup procedures.

Table 1: Key Physicochemical Properties

| Property | Value |

| CAS Number | 53574-73-5 |

| Molecular Formula | C₁₃H₁₄ClNO |

| Molecular Weight | 235.71 g/mol |

| Melting Point | 137.5°C to 140°C[2] |

| Appearance | White to off-white crystalline powder[1] |

| Solubility | Soluble in water |

Expert Handling & Storage Protocol: Due to its classification as a potential irritant and harmful substance if swallowed, standard laboratory personal protective equipment (PPE)—including safety goggles, gloves, and a lab coat—is mandatory.[3][4] The compound is hygroscopic and should be stored in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere to prevent degradation and maintain its integrity.

The Synthetic Pathway: From Nitrile to Amine

The most prevalent and efficient industrial synthesis of 3-phenoxybenzylamine involves the catalytic hydrogenation of 3-phenoxybenzonitrile. This transformation is a classic example of nitrile reduction, a fundamental process in organic chemistry.

Workflow 1: Synthesis via Catalytic Hydrogenation

Caption: High-level workflow for the synthesis of 3-Phenoxybenzylamine HCl.

Field-Proven Experimental Protocol:

-

Reactor Charging: A high-pressure steel autoclave is charged with 3-phenoxybenzonitrile, methanol (as the solvent), liquid ammonia, and Raney nickel catalyst.[5]

-

Expertise & Experience: The addition of ammonia is a critical step that prevents the formation of secondary amine byproducts. It saturates the reaction environment, ensuring the intermediate imine is preferentially reduced to the primary amine. Raney nickel is chosen for its high catalytic activity and cost-effectiveness in nitrile hydrogenations.[5]

-

-

Hydrogenation: The vessel is sealed, pressurized with hydrogen gas (e.g., to 120 bars), and heated (e.g., to 60°C).[5] The reaction is maintained under these conditions with vigorous stirring for a duration determined by reaction monitoring.

-

Catalyst Removal & Isolation: Upon completion, the reactor is cooled and depressurized. The reaction mixture is filtered to remove the Raney nickel catalyst.

-

Trustworthiness: This self-validating system relies on the clear physical separation of the heterogeneous catalyst. Complete removal is verified by the absence of particulate matter in the filtrate.

-

-

Solvent Removal & Purification: The solvent is distilled from the filtrate. The resulting crude 3-phenoxybenzylamine is then purified by vacuum distillation to yield the free base as an oil.[5]

-

Salt Formation: The purified amine is dissolved in a suitable organic solvent (e.g., diethyl ether), and a solution of hydrogen chloride is added. The 3-phenoxybenzylamine hydrochloride precipitates as a solid and is collected by filtration, washed, and dried.

Application as a Strategic Synthetic Building Block

The true value of 3-phenoxybenzylamine hydrochloride lies in its application as a versatile precursor. The primary amine is a nucleophilic handle that can be readily functionalized through a wide array of reactions.

Keystone of the Pyrethroid Industry

3-Phenoxybenzylamine is a direct precursor to 3-phenoxybenzyl alcohol, the alcohol moiety present in a vast number of commercially successful synthetic pyrethroid insecticides, such as permethrin and cypermethrin.

Logical Workflow: From Amine to Insecticide

Caption: Synthetic pathway from the amine building block to pyrethroid insecticides.

The conversion of the amine to the alcohol via diazotization followed by hydrolysis is a robust and scalable process. The resulting alcohol is then esterified with a variety of substituted cyclopropanecarbonyl chlorides to produce the final, highly potent insecticide. The 3-phenoxybenzyl group is critical to the molecule's insecticidal activity and stability.

Scaffold in Medicinal Chemistry and Drug Discovery

In drug development, the 3-phenoxybenzylamine scaffold provides an excellent starting point for creating libraries of novel compounds for biological screening. Its amine group can be easily modified to explore the structure-activity relationship (SAR) around a target.

Protocol: Parallel Amide Synthesis for Library Generation

-

Free Base Liberation: Prepare the free 3-phenoxybenzylamine by neutralizing the hydrochloride salt with an aqueous base (e.g., NaHCO₃) and extracting it into an organic solvent (e.g., dichloromethane). Dry the organic layer and remove the solvent.

-

Array Preparation: In a multi-well plate, dispense solutions of diverse carboxylic acid building blocks into individual wells.

-

Activation: Add a solution of a peptide coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to each well to activate the carboxylic acids.

-

Amine Addition: Add a solution of the prepared 3-phenoxybenzylamine free base to each well.

-

Reaction: Seal the plate and allow it to react at room temperature.

-

Authoritative Grounding & Causality: The use of modern coupling reagents like HATU ensures rapid and high-yielding amide bond formation under mild conditions, minimizing racemization and side reactions. This choice is crucial for generating a high-purity library for reliable screening results.

-

-

Workup & Purification: Quench the reactions and purify the library members using parallel purification techniques such as preparative HPLC-MS.

This parallel synthesis approach allows for the rapid generation of hundreds of distinct amide derivatives, each featuring the core 3-phenoxybenzylamine structure, which can then be screened for therapeutic activity against targets such as kinases, GPCRs, or ion channels.

Conclusion

3-Phenoxybenzylamine hydrochloride is more than a simple chemical; it is a strategic asset in synthetic chemistry. Its robust and well-understood synthesis provides a reliable supply of a key intermediate. Its true power is realized in its applications, where the flexible ether linkage and reactive amine handle allow for its incorporation into a diverse range of high-value molecules, from globally significant agrochemicals to novel candidates in pharmaceutical pipelines. The protocols and logical frameworks presented herein are designed to provide the practicing scientist with the expert insights needed to fully leverage the synthetic potential of this invaluable building block.

References

-

Synthesis of 3-phenoxybenzylamine. PrepChem.com. [Link]

- CN102887830A - Preparation method of phenoxybenzamine hydrochloride - Google P

- CN102675132A - Preparation method of phenoxybenzamine hydrochloride - Google P

- WO2018130942A1 - A process for the preparation of phenoxybenzamine - Google P

- US20190359553A1 - A process for the preparation of phenoxybenzamine - Google P

-

Table 1, Properties of Phenoxybenzamine Hydrochloride - 15th Report on Carcinogens. National Toxicology Program. [Link]

-

Phenoxybenzamine | C18H22ClNO | CID 4768 - PubChem. [Link]

-

Chemical structure of phenoxybenzamine HCl - ResearchGate. [Link]

-

Phenoxybenzamine Hydrochloride | C18H23Cl2NO | CID 5284441 - PubChem. [Link]